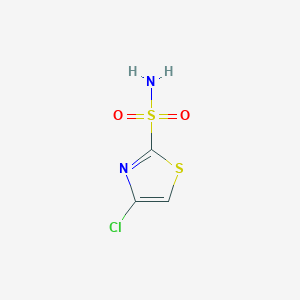

4-Chlorothiazole-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZLZCBKKIWNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorothiazole 2 Sulfonamide and Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 4-Chlorothiazole-2-sulfonamide and related structures have historically relied on robust and well-established chemical transformations. These approaches, while effective, often involve harsh reaction conditions and the use of hazardous reagents.

N-Sulfonylation of 2-Aminothiazole (B372263) Precursors

A cornerstone in the synthesis of thiazole (B1198619) sulfonamides is the N-sulfonylation of a 2-aminothiazole precursor. This reaction involves the coupling of a 2-aminothiazole derivative with a suitable sulfonyl chloride. The versatility of this method lies in the commercial availability of a wide array of substituted sulfonyl chlorides, allowing for the introduction of diverse functionalities onto the sulfonamide nitrogen.

A general procedure involves stirring a mixture of 2-aminothiazole, an appropriate sulfonyl chloride, and a base such as sodium carbonate in a solvent like dichloromethane (B109758) at room temperature. nih.gov The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the product is isolated through extraction and purified by recrystallization or column chromatography. excli.de This method has been successfully employed to synthesize a series of 2-aminothiazole sulfonamide derivatives. nih.gov For instance, the reaction of 2-aminothiazole with 4-chlorobenzenesulfonyl chloride in the presence of sodium acetate (B1210297) in water at 80-85 °C yields 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide. nih.gov

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Product | Yield (%) |

| 2-Aminothiazole | 4-Chlorobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 °C | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | 84 |

| 2-Aminothiazole | 4-Methylbenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 °C | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 83 |

| 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 °C | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 88 |

| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 °C | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | 70 |

Table 1: Examples of N-Sulfonylation of 2-Aminothiazole Precursors. nih.gov

Strategies Involving Chlorosulfonation

Modern and Green Chemistry Methodologies for Sulfonamide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several modern strategies for sulfonamide synthesis have emerged, focusing on avoiding the use of traditional, often harsh, chlorinating agents. One such approach involves the oxidative S-N coupling between aryl thiols and amines under metal-free conditions, using reagents like iodine pentoxide (I2O5). thieme-connect.com Another green method utilizes deep eutectic solvents (DES) as a recyclable and non-toxic reaction medium for copper-catalyzed reactions of sodium metabisulfite, nitro compounds, and triaryl bismuth to produce sulfonamides. thieme-connect.com

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has also gained traction. A solvent-free, one-pot, two-step mechanochemical procedure has been developed for sulfonamide synthesis. rsc.org This method involves the tandem oxidation–chlorination of disulfides followed by amination. rsc.org Additionally, electrochemical methods are being explored as a conceptually new and simple way to synthesize sulfonamides, avoiding harsh conditions. chemistryworld.com

| Methodology | Key Features | Reagents/Conditions | Advantages |

| Oxidative S-N Coupling | Metal-free | Aryl thiols, amines, I2O5 | Avoids metal catalysts and peroxides |

| Copper-Catalyzed Reaction | Green solvent | Na2S2O5, nitro compounds, triaryl bismuth, Deep Eutectic Solvent | Recyclable solvent, high atom economy |

| Mechanochemistry | Solvent-free, one-pot | Disulfides, NaOCl·5H2O, solid acid, Lewis acid-base reagent | Environmentally friendly, cost-effective |

| Electrochemistry | Conceptually new | Electrochemical setup | Avoids harsh reagents and conditions |

Table 2: Modern and Green Methodologies for Sulfonamide Synthesis.

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of derivatives and analogs of this compound is a key strategy in medicinal chemistry to optimize biological activity, improve pharmacokinetic properties, and reduce potential toxicity. This involves systematic structural modifications of both the sulfonamide moiety and the thiazole ring.

Structural Modifications of the Sulfonamide Moiety

The sulfonamide group offers a versatile handle for chemical modification. The primary sulfonamide (SO2NH2) can be derivatized to secondary or tertiary sulfonamides by reacting it with various electrophiles. For instance, alkylation of the sulfonamide nitrogen can enhance the potency and bioavailability of the resulting compounds. nih.gov A pyrylium (B1242799) salt (Pyry-BF4) has been reported to activate the NH2 group of primary sulfonamides, enabling the formation of sulfonyl chlorides in a late-stage fashion, which can then be reacted with a variety of nucleophiles to synthesize complex sulfonamides and other sulfur-containing motifs. d-nb.info

The synthesis of thiazole-based sulfonamide derivatives often involves the reaction of a precursor like 2-aminothiazole with a range of substituted sulfonyl chlorides to introduce different aryl or alkyl groups. nih.govnih.gov This allows for the exploration of structure-activity relationships by varying the electronic and steric properties of the substituent on the sulfonamide group.

Chemical Transformations on the Thiazole Ring

The thiazole ring itself is amenable to various chemical transformations, allowing for the introduction of diverse substituents at different positions. The synthesis of 2-sulfonylthiazole derivatives has been achieved via a heteroaryl C-H sulfonylation of thiazole N-oxides. elsevierpure.com This method involves the activation of the N-oxide and subsequent nucleophilic addition of a sulfinate. elsevierpure.com

Furthermore, the synthesis of novel thiazole derivatives often begins with a core thiazole structure that is subsequently modified. For example, 4-(4-chlorothiophen-2-yl)thiazol-2-amine has been used as a starting material for the synthesis of new derivatives through bromination followed by reaction with various amines. frontiersin.org Ring transformation reactions of chloroheterocycles, such as 4-chloroquinazolines with hydrazines, can also lead to the formation of novel triazole structures, demonstrating the potential for significant structural rearrangement and the creation of new heterocyclic systems. rsc.org The conversion of 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a new condensed ring system by the action of mineral acids further illustrates the diverse chemical transformations possible on fused thiazole systems. rsc.org

Targeted Halogenation and Chlorination Strategies

The introduction of a chlorine atom at the 4-position of the thiazole-2-sulfonamide scaffold is a key synthetic step. Electrophilic substitution reactions are a common approach for the halogenation of thiazole rings. pharmaguideline.com The position of substitution is influenced by the electronic nature of the substituents already present on the ring. pharmaguideline.com For the thiazole ring, electrophilic attack is generally favored at the C5 position. pharmaguideline.com However, specific reaction conditions and the use of particular reagents can direct the halogenation to other positions.

The synthesis of sulfonyl chlorides, precursors to sulfonamides, has traditionally relied on harsh reagents like POCl₃ and SO₂Cl₂. d-nb.info More recent methodologies offer milder and more selective alternatives. Catalytic halogenation has been employed for the preparation of sulfonamides of 1,3,4-thiadiazoles through the chlorination of their thioether precursors. nih.gov

A patented process for the preparation of N-sulfenylated 2-amino-4-chlorothiazole-sulfonamides involves the reaction of 2,4-dichlorothiazole (B1313550) with chlorosulfonic acid to yield 2,4-dichlorothiazole-sulfonic acid chloride. This intermediate is then reacted with an appropriate amine to form the corresponding sulfonamide. google.com

Advanced Spectroscopic and Structural Characterization of Synthesized Compounds

The unambiguous determination of the structure of synthesized compounds like this compound is paramount. A suite of spectroscopic and analytical techniques is employed for this purpose, each providing unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The chemical shifts of protons in the thiazole ring are indicative of their electronic environment. Aromatic protons typically resonate in the downfield region. For the parent thiazole, the proton at the C2 position is the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. isca.me In substituted thiazoles, the chemical shifts and coupling constants of the ring protons provide valuable information about the substitution pattern. For instance, in a series of 2-aminothiazole derivatives, aromatic protons were observed in the ¹H NMR spectra, confirming the presence of the aromatic moiety. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbon atoms of the thiazole ring exhibit characteristic chemical shifts. For the parent thiazole, the C2 carbon appears at approximately 153.4 ppm, C4 at 143.7 ppm, and C5 at 119.7 ppm. isca.me Substitution on the ring will cause shifts in these values, which can be used to confirm the position of the substituent.

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H (Thiazole Ring) | 7.0 - 9.0 | The exact chemical shift depends on the substituents and their positions on the ring. |

| ¹H (Sulfonamide NH₂) | Variable | Often appears as a broad singlet; position is concentration and solvent dependent. |

| ¹³C (Thiazole Ring) | 110 - 170 | C2 is typically the most downfield signal. |

Table 1: Typical NMR Chemical Shift Ranges for Thiazole Sulfonamides.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

For sulfonamides, key vibrational modes include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the N-H bonds in the sulfonamide group typically appear in the range of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. znaturforsch.com

S=O Stretching: The asymmetric and symmetric stretching vibrations of the S=O bonds are strong absorptions found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.comrsc.org

S-N Stretching: The stretching vibration of the S-N bond is observed in the region of 924–906 cm⁻¹. znaturforsch.com

The presence of the thiazole ring and the chlorine substituent will also give rise to characteristic absorptions in the IR spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) Range |

| Sulfonamide (SO₂NH₂) | N-H Asymmetric Stretch | 3390 - 3323 znaturforsch.com |

| N-H Symmetric Stretch | 3279 - 3229 znaturforsch.com | |

| S=O Asymmetric Stretch | 1344 - 1317 znaturforsch.comrsc.org | |

| S=O Symmetric Stretch | 1187 - 1147 znaturforsch.comrsc.orgjst.go.jp | |

| S-N Stretch | 924 - 906 znaturforsch.comrsc.org |

Table 2: Characteristic IR Absorption Frequencies for Sulfonamides.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For thiazole derivatives, fragmentation often involves the cleavage of the thiazole ring. sapub.orgsemanticscholar.org In studies of thiazolo[3,2-a]pyrimidines, it was observed that the thiazole ring fragments before the pyrimidine (B1678525) ring, indicating the relative stability of the pyrimidine ring. sapub.org The mass spectrum of a thiazole derivative containing a p-chlorophenyl group showed a molecular ion peak corresponding to the molecular formula C₁₀H₇ClN₂OS. researchgate.net Analysis of various sulfonamides by ion-spray mass spectrometry revealed that they typically show abundant protonated molecules [M+H]⁺ with no fragmentation in the initial scan. nih.gov Tandem mass spectrometry (MS-MS) can then be used to induce fragmentation and obtain structural details. nih.gov

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight of the compound. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. nih.gov |

Table 3: Information Provided by Different Mass Spectrometry Techniques.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The crystal structures of various sulfonamides and thiazole derivatives have been determined, revealing details about their molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.govnih.govuniversityofgalway.ie For example, the X-ray crystal structure of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) in complex with human carbonic anhydrase II has been reported. nih.gov The stereochemical outcome of the Hantzsch thiazole synthesis has also been investigated, demonstrating that the stereochemistry at centers adjacent to the thiazole ring can be influenced by the electronic nature of the substituents. acs.org

Biological Activity and Pharmacological Potential of 4 Chlorothiazole 2 Sulfonamide Analogs

Enzyme Inhibition Studies

Cyclin-Dependent Kinase 5 (Cdk5)/p25 Inhibition

Cyclin-dependent kinase 5 (Cdk5), particularly when activated by its partner p25, has been identified as a significant therapeutic target for a range of acute and chronic neurodegenerative conditions, most notably Alzheimer's disease. nih.gov The hyperphosphorylation of proteins like tau, a key event in many of these diseases, has highlighted the role of the Cdk5/p25 complex. nih.gov In the search for inhibitors of this complex, a class of compounds known as 2,4-diaminothiazoles has shown promise. nih.gov

Initial high-throughput screening identified a 2,4-diaminothiazole compound as a Cdk5/p25 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 2.0 µM. nih.gov Subsequent structure-activity relationship (SAR) studies on this diaminothiazole series aimed to improve potency. nih.govresearchgate.net These studies revealed that specific chemical modifications could significantly enhance inhibitory activity. Researchers found that incorporating pyridine (B92270) rings on the 2-amino group and adding various substituents to the phenyl ketone part of the molecule resulted in increased potency, with some analogs achieving IC₅₀ values below 100 nM. nih.govresearchgate.net The interpretation of these SAR results was further supported by in silico docking models with the Cdk5/p25 active site, leading to the development of more potent and stable inhibitors. nih.gov

| Compound Class | Target | Key Findings | Reported Potency |

|---|---|---|---|

| 2,4-Diaminothiazoles | Cdk5/p25 | Initial hit from high-throughput screening. nih.gov | IC₅₀ = 2.0 µM nih.gov |

| Modified 2,4-Diaminothiazoles | Cdk5/p25 | Incorporation of pyridines and phenyl ketone substituents increased potency. nih.gov | IC₅₀ < 100 nM researchgate.net |

Lactoperoxidase (LPO) Inhibition

Lactoperoxidase (LPO) is a naturally occurring peroxidase enzyme that plays a role in the innate immune system. nih.govnih.gov Research has been conducted into the inhibitory effects of secondary sulfonamide derivatives on LPO. nih.govnih.gov A study involving a series of secondary sulfonamides that incorporated various chemical groups, including thiazole (B1198619), pyrimidine (B1678525), and pyridine, demonstrated that these compounds are effective LPO inhibitors. nih.govnih.gov

The inhibitory potential of these sulfonamide derivatives was quantified by their inhibition constant (Kᵢ) values, which were found to span a wide range from the nanomolar to the micromolar scale (1.096 × 10⁻³ to 1203.83 µM). nih.govnih.gov The most potent compound identified in this series was N-(sulfathiazole)-3,4,5-triacetoxybenzamide, which exhibited non-competitive inhibition with a Kᵢ value of 1.096 × 10⁻³ ± 0.471 × 10⁻³ µM. nih.govnih.gov This finding highlights that thiazole-containing sulfonamides can be potent inhibitors of LPO. nih.govnih.gov

| Compound | Target | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| N-(sulfathiazole)-3,4,5-triacetoxybenzamide | Lactoperoxidase (LPO) | 1.096 × 10⁻³ ± 0.471 × 10⁻³ µM nih.govnih.gov | Non-competitive nih.govnih.gov |

| Various Secondary Sulfonamides (with thiazole, pyrimidine, etc.) | Lactoperoxidase (LPO) | 1.096 × 10⁻³ to 1203.83 µM nih.govnih.gov | Not specified for all |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key protein involved in angiogenesis, the formation of new blood vessels. nih.govmdpi.com In the context of cancer, VEGFR-2 is often overexpressed and plays a crucial role in tumor growth and progression by promoting the development of a blood supply. mdpi.com Consequently, inhibiting VEGFR-2 is a validated and important strategy in the development of anti-cancer therapies. nih.govmdpi.com

The sulfonamide scaffold has been identified as a promising feature in the design of new VEGFR-2 inhibitors. nih.govmdpi.com Numerous sulfonamide derivatives have been designed and synthesized with the goal of creating potent anticancer agents that function through VEGFR-2 inhibition. nih.gov Studies have shown that certain structural features, such as the inclusion of a thiadiazole ring, can lead to high VEGFR-2 inhibitory activity. nih.gov Additionally, cyclic sulfonamide derivatives, such as chlorinated benzothiadiazines, have been shown to inhibit angiogenesis by suppressing the phosphorylation of VEGFR2, a critical step in its activation. nih.gov

| Compound Class | Target | Mechanism | Therapeutic Goal |

|---|---|---|---|

| Sulfonamide derivatives | VEGFR-2 | Inhibition of VEGFR-2 activity. nih.govmdpi.com | Anti-angiogenesis, Cancer Therapy mdpi.com |

| Thiadiazole-containing sulfonamides | VEGFR-2 | High inhibitory activity. nih.gov | Anti-angiogenesis nih.gov |

| Chlorinated benzothiadiazines (Cyclic sulfonamides) | VEGFR-2 | Suppression of VEGFR2 phosphorylation. nih.gov | Anti-angiogenesis nih.gov |

Antimicrobial Efficacy Investigations

Antibacterial Spectrum and Potency (Gram-positive and Gram-negative Strains)

Sulfonamides represent an important class of synthetic antibiotics effective against a broad spectrum of bacteria, including both Gram-positive and certain Gram-negative strains. excli.denih.gov Susceptible Gram-negative bacteria often include species such as Escherichia coli, Klebsiella, and Salmonella. nih.gov However, some Gram-negative bacteria, like Pseudomonas aeruginosa and Serratia species, typically exhibit resistance. nih.gov

The development of novel sulfonamide analogs aims to enhance potency and broaden the spectrum of activity. For instance, a synthesized sulfonamide analog, FQ5, showed potent activity against Staphylococcus aureus (Gram-positive) and Bacillus subtilis (Gram-positive), with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. excli.de It also demonstrated activity against the Gram-negative strains E. coli and P. aeruginosa, both with an MIC of 16 µg/mL. excli.de Other research has focused on hybrid molecules, such as thienopyrimidine–sulfonamide hybrids, which exhibited mild activity against S. aureus and E. coli. mdpi.com Furthermore, the synthesis of 2-aminothiazole (B372263) sulfanilamide (B372717) oximes has yielded compounds with significant potency, particularly against drug-resistant Gram-negative bacteria like Acinetobacter baumannii. nih.gov Studies have also shown that coordinating sulfonamides like sulfathiazole (B1682510) with metal ions, such as copper(II), can markedly enhance their antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

| Compound/Class | Gram-positive Activity | Gram-negative Activity | Notes |

|---|---|---|---|

| General Sulfonamides | Effective against many strains. nih.gov | Effective against E. coli, Klebsiella, Salmonella. nih.gov Ineffective against P. aeruginosa, Serratia. nih.gov | Broad-spectrum bacteriostatic agents. nih.gov |

| FQ5 (Analog) | S. aureus (MIC: 32 µg/mL), B. subtilis (MIC: 16 µg/mL) excli.de | E. coli (MIC: 16 µg/mL), P. aeruginosa (MIC: 16 µg/mL) excli.de | Demonstrated potent activity. excli.de |

| 2-aminothiazole sulfanilamide oximes | Activity reported. nih.gov | Potent against drug-resistant A. baumannii. nih.gov | Membrane-active antibacterial agents. nih.gov |

| Copper(II)-sulfathiazole complex | Activity against S. aureus, B. subtilis. mdpi.com | Activity against E. coli, P. aeruginosa. mdpi.com | Coordination with copper enhances activity. mdpi.com |

Antifungal Activity Assessment

In addition to antibacterial properties, various analogs and derivatives based on thiazole and sulfonamide structures have been investigated for their antifungal potential. mdpi.comfrontiersin.orgnih.govnih.gov Research has demonstrated that these chemical scaffolds can be adapted to produce compounds with significant activity against pathogenic fungi, particularly Candida species. mdpi.comfrontiersin.orgnih.gov

One study focused on (2S, 4R)-Ketoconazole sulfonamide analogs, which were found to possess in vitro antifungal properties against Candida albicans and Candida glabrata. frontiersin.org The most effective of these analogs demonstrated potent activity against C. albicans with a Minimum Inhibitory Concentration required to inhibit 75% of growth (MIC₇₅) of 250 nM. frontiersin.org Another line of research explored (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, which exhibited very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Similarly, a series of sulfonamide-1,2,4-triazole derivatives showed significant activity against a range of micromycetes, with potency comparable to the commercial fungicide bifonazole. nih.gov Hybrid molecules, such as certain thienopyrimidine–sulfonamide hybrids, have also displayed good activity against C. albicans and Candida parapsilosis. mdpi.com

| Compound Class | Fungal Target(s) | Reported Potency |

|---|---|---|

| (2S, 4R)-Ketoconazole sulfonamide analogs | C. albicans, C. glabrata frontiersin.org | MIC₇₅ = 250 nM (C. albicans) frontiersin.org |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | C. albicans (clinical isolates) nih.gov | MIC = 0.008–7.81 µg/mL nih.gov |

| Sulfonamide-1,2,4-triazole derivatives | Various micromycetes nih.gov | Activity comparable to bifonazole. nih.gov |

| Thienopyrimidine–sulfonamide hybrids | C. albicans, C. parapsilosis mdpi.com | Good activity, some comparable to parent sulfonamides. mdpi.com |

Antiviral Properties

Thiazole-sulfonamide derivatives have emerged as a promising class of antiviral agents, demonstrating efficacy against a variety of DNA and RNA viruses. acs.org The incorporation of the sulfonamide moiety into a 1,3,4-thiadiazole (B1197879) ring, a close relative of the thiazole ring system, has been a strategy to generate novel compounds with potential antiviral activities. mdpi.com

In one study, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and screened for their activity against the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net Among the synthesized compounds, two derivatives, 7b and 7i , exhibited notable anti-TMV activity, achieving approximately 50% inhibition. mdpi.comresearchgate.net This level of activity is comparable to the commercial antifungal agent, ningnanmycin. mdpi.com The nature of the substituents on the sulfonamide nitrogen was found to significantly influence the antiviral potency. researchgate.net Specifically, derivatives with substituted aryl groups, such as the 4-methylphenyl in compound 7b and the 3-chlorophenyl in compound 7i , demonstrated superior inhibitory activity compared to those with other substitutions. researchgate.net

Another study investigated the antiviral properties of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives. These compounds were tested against a panel of viruses including herpes simplex virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), hepatitis A virus (HAV) HM175, and hepatitis C virus (HCVcc) genotype 4. acs.org The research highlighted that these sulfonamide derivatives exhibited noticeable effects on both DNA and RNA viruses. acs.org

The antiviral potential of sulfonamides is not limited to plant viruses. A broad range of structurally diverse sulfonamide derivatives have been reported to show significant antiviral activity in vitro and in vivo against various human pathogens. nih.gov This includes activity against viruses such as coxsackievirus B, enteroviruses, adenoviruses, human parainfluenza viruses, and Ebola virus. mdpi.com

| Compound | Virus | Activity | Reference |

| 5-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-sulfonamide (7b) | Tobacco Mosaic Virus (TMV) | ~50% inhibition | mdpi.comresearchgate.net |

| 5-(4-chlorophenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (7i) | Tobacco Mosaic Virus (TMV) | ~50% inhibition | mdpi.comresearchgate.net |

| Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | HSV-1, HAdV7, CBV4, HAV, HCVcc | Noticeable viral reduction | acs.org |

Anti-inflammatory and Analgesic Characterization

The thiazole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. researchgate.netinformahealthcare.com Derivatives of 2-aminothiazole, in particular, have been shown to possess a variety of biological activities, including anti-inflammatory properties. nih.gov The hybridization of the thiazole core with other moieties, such as sulfonamides, has been explored to create novel compounds with enhanced anti-inflammatory and analgesic effects. nih.gov

Research into new thiazole derivatives has focused on their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov In one study, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anti-inflammatory potential against COX-1, COX-2, and 5-LOX enzymes. researchgate.netnih.gov All the synthesized compounds proved to be potent inhibitors of COX-2, with IC50 values ranging from 0.76 to 9.01 μM, which is comparable to the standard drug celecoxib (B62257) (IC50 0.05 μM). researchgate.netnih.gov Two compounds, 5d and 5e , were particularly potent against 5-LOX, with IC50 values of 23.08 and 38.46 μM, respectively. nih.gov

The in vivo anti-inflammatory activity of these compounds was confirmed using the carrageenan-induced paw edema model in mice. researchgate.netnih.gov Compound 5d exhibited significant dose-dependent inhibition of edema, with up to 61.64% inhibition at a 20 mg/kg dose after 5 hours. nih.gov Similarly, compound 5e also demonstrated strong anti-inflammatory effects. nih.gov The analgesic potential of these compounds was assessed using the hot plate method, where compounds 5d and 5e showed significant anti-nociceptive activity. researchgate.net

The structural features of these molecules, such as the presence of a 4-chlorophenyl group, have been identified as being critical for their anti-inflammatory efficacy. mdpi.com The development of such compounds aims to provide therapeutic alternatives with potentially fewer gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

| Compound | Target Enzyme | In Vitro Activity (IC50) | In Vivo Activity (Carrageenan-induced edema) | Reference |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | COX-2 | Potent inhibition | 61.64% inhibition at 20 mg/kg | researchgate.netnih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | 5-LOX | 23.08 μM | - | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | COX-2 | Potent inhibition | Significant anti-inflammatory activity | researchgate.netnih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | 5-LOX | 38.46 μM | - | nih.gov |

Anticancer Research

The thiazole-sulfonamide framework is a prominent scaffold in the design of novel anticancer agents. nih.govnih.gov These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of carbonic anhydrase (CA) isozymes, which are involved in cancer progression and metastasis. nih.govnih.gov

A study focused on the design and synthesis of novel thiazole-sulfanilamide derivatives, compounds M3 , M4 , and M5 , and evaluated their cytotoxic activity against the MCF-7 breast cancer cell line. nih.govsemanticscholar.org The synthesized compounds demonstrated a reduction in the viability of cancer cells. nih.govsemanticscholar.org Notably, compound M5 , a silver complex, exhibited an IC50 of 18.53 µg/ml against MCF-7 cells, which is comparable to the IC50 of the established anticancer drug cisplatin. nih.govsemanticscholar.org The incorporation of the thiazole ring was found to enhance the flexibility and binding affinity of the compounds to their target receptor. nih.govsemanticscholar.org

Another research effort developed a novel thiazole-chalcone/sulfonamide hybrid, compound 7 , designed to dually inhibit tubulin polymerization and carbonic anhydrase IX (CA IX). nih.govresearchgate.net This compound showed potent cytotoxic activity against HT-29 colon cancer cells with an IC50 of 0.98 μM and exhibited low toxicity towards normal WI-38 cells. nih.govresearchgate.net

Furthermore, a series of thiazole-based benzenesulfonamide-linked morpholine (B109124) derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. researchgate.net One of the compounds, methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a ), showed significant anticancer activity with a mean growth inhibition of 51.18% at a 10 μM concentration. researchgate.net It was particularly effective against the ovarian cancer cell line OVCAR-4, with an IC50 of 1.569 ± 0.06 μM. researchgate.net

The cytotoxic potential of sulfonamide derivatives has also been demonstrated against other cancer cell lines, including hepatocellular carcinoma (HepG2). researchgate.net For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives containing a sulfonamide moiety exhibited remarkable cytotoxic activities against both MCF-7 and HepG2 cells. researchgate.net

| Compound | Cancer Cell Line | Cytotoxic Activity (IC50) | Reference |

| Thiazole-sulfanilamide derivative (M5) | MCF-7 (Breast) | 18.53 µg/ml | nih.govsemanticscholar.org |

| Thiazole-chalcone/sulfonamide hybrid (7) | HT-29 (Colon) | 0.98 μM | nih.govresearchgate.net |

| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 μM | researchgate.net |

Antioxidant Activity Evaluation

Thiazole and sulfonamide moieties are considered privileged scaffolds in the discovery of new antioxidant agents due to their ability to scavenge or neutralize free radicals. nih.govexcli.de A number of studies have focused on the synthesis and evaluation of 2-aminothiazole sulfonamide derivatives for their antioxidant potential. nih.govexcli.de

In one such study, a series of 2-aminothiazole sulfonamide derivatives were investigated for their antioxidant activities using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and a superoxide (B77818) dismutase (SOD)-mimic activity assay. nih.govexcli.de Among the tested compounds, compound 8 , which contains a para-chloro substitution, was identified as the most promising, exhibiting potent DPPH and SOD-mimic activities with %DPPH scavenging of 90.09% and %SOD activity of 99.02%. nih.govexcli.de

The antioxidant capacity of thiazole derivatives is often enhanced by the presence of electron-donating groups on the aromatic ring, which can increase their electron donor capacity. nih.gov The thiazole ring itself, being rich in electrons, can donate electrons to stabilize free radicals. nih.gov The presence of a sulfur atom and a free NH group, as seen in some 2-thiouracil (B1096) thiosemicarbazones, can also contribute to potent DPPH radical scavenging activity by acting as hydrogen donors. nih.gov

Another study evaluated the antioxidant potential of novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties. researchgate.net The DPPH scavenging assay was used, and one of the ligands, compound 4 , showed the best antioxidant activity with an IC50 of 4.67 μg/mL. researchgate.net

The evaluation of antioxidant activity is often multifaceted, employing various assays to assess different mechanisms of action. For instance, in addition to radical scavenging assays, electron donation capacity can be evaluated through methods like the Ferric Reducing Antioxidant Potential (FRAP) assay, the Reducing Power (RP) assay, and the Phosphomolybdate Assay for Total Antioxidant Capacity (TAC). mdpi.com

| Compound | Assay | Activity | Reference |

| 2-aminothiazole sulfonamide derivative (8) | DPPH | 90.09% scavenging | nih.govexcli.de |

| 2-aminothiazole sulfonamide derivative (8) | SOD-mimic | 99.02% activity | nih.govexcli.de |

| Pyrazole-thiazole-pyridine hybrid (4) | DPPH | IC50 = 4.67 μg/mL | researchgate.net |

Computational and in Silico Approaches to 4 Chlorothiazole 2 Sulfonamide Research

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, typically a protein receptor. This method is crucial for understanding the binding mode and affinity of 4-Chlorothiazole-2-sulfonamide derivatives with their biological targets, such as carbonic anhydrases (CAs).

In studies involving thiazole-sulfonamide derivatives, docking simulations have been employed to elucidate their interactions within the active site of various CA isoforms. nih.govnih.gov For instance, research on related sulfonamides targeting carbonic anhydrase IX (CA IX), a key enzyme in tumor progression, reveals specific binding patterns. utrgv.eduutrgv.edu The sulfonamide group is consistently observed coordinating with the zinc ion (Zn²⁺) located deep within the catalytic site. nih.gov Key amino acid residues are frequently involved in forming hydrogen bonds and other stabilizing interactions.

Key interactions for thiazole-sulfonamide derivatives with carbonic anhydrase active sites often include:

Coordination with Zn²⁺: The deprotonated nitrogen atom of the sulfonamide group directly interacts with the zinc ion. nih.gov

Hydrogen Bonding: The sulfonamide's oxygen atoms often form hydrogen bonds with the side chain of amino acids like Threonine (Thr) 199 and Thr200. utrgv.edumdpi.com

Hydrophobic Interactions: The thiazole (B1198619) ring and its substituents can engage in hydrophobic or π-π stacking interactions with residues such as Histidine (His) 94, His96, and Leucine (Leu) 199. mdpi.com

These docking studies provide a static but detailed snapshot of the ligand-receptor complex, helping to explain the structure-activity relationships and guiding the rational design of more potent and selective inhibitors. nih.gov

Table 1: Summary of Key Molecular Docking Interactions for Thiazole-Sulfonamide Derivatives with Carbonic Anhydrase

| Interacting Ligand Group | Target Residue/Component | Type of Interaction | Reference |

| Sulfonamide Nitrogen | Zn²⁺ Ion | Coordination Bond | nih.gov |

| Sulfonamide Oxygen | Thr200 | Hydrogen Bond | utrgv.edumdpi.com |

| Sulfonamide Oxygen | Gln92 | Hydrogen Bond | utrgv.edu |

| Thiazole Ring | His94 | Hydrophobic/π-π Stacking | mdpi.com |

Molecular Dynamics Simulations for Dynamic Binding Behavior

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the binding behavior of a ligand within its target. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govmdpi.com

For thiazole-based compounds and sulfonamides, MD simulations are used to:

Assess Binding Stability: By running simulations over several nanoseconds, researchers can evaluate the stability of the interactions predicted by docking. The root-mean-square deviation (RMSD) of the ligand's position is monitored to see if it remains stably bound in the active site. nih.gov

Analyze Conformational Behavior: These simulations reveal the flexibility of the ligand and the protein, showing how they adapt to each other to maintain a favorable binding state. nih.gov

Refine Binding Poses: MD can help refine the initial binding poses obtained from docking, leading to a more accurate representation of the ligand-receptor complex. nih.gov

Studies on related compounds have used MD simulations to confirm the stability of the docked complexes, providing further confidence in the predicted binding modes and the importance of specific interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds. nih.gov

In the context of 2-aminothiazole (B372263) sulfonamide derivatives, QSAR studies have been conducted to predict their antioxidant activities. nih.gov These models are typically built using multiple linear regression (MLR) or artificial neural networks (ANN). nih.govnih.gov

Key molecular descriptors found to influence the activity of thiazole sulfonamides include:

Electronic Properties: Electronegativity can play a significant role in molecular interactions. nih.gov

Physical Properties: Molecular mass, polarizability, and van der Waals volume have been identified as important factors. nih.gov

These QSAR models have demonstrated good predictive performance, enabling researchers to guide the rational design of new derivatives with potentially enhanced activities. nih.govnih.gov

Table 2: Key Descriptor Classes in QSAR Models for Thiazole Sulfonamide Derivatives

| Descriptor Type | Examples | Influence on Activity | Reference |

| Physical Properties | Mass, van der Waals volume | Correlates with the size and bulk of the molecule, affecting binding fit. | nih.gov |

| Electronic Properties | Electronegativity, Polarizability | Governs the nature and strength of intermolecular interactions. | nih.gov |

| 3D Descriptors | GETAWAY, 3D-MoRSE | Encodes three-dimensional information about molecular shape and atomic distribution. | nih.gov |

| Topological Indices | Burden eigenvalues, GALVEZ | Describes molecular topology and branching. | nih.gov |

Virtual Screening for Discovery of Novel Active Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing.

For sulfonamide-based compounds, both ligand-based and structure-based virtual screening methods are employed. utrgv.eduutrgv.edu

Structure-Based Virtual Screening: This method uses the 3D structure of the target protein to dock thousands of compounds from a database, ranking them based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening: When the target's 3D structure is unknown, this approach uses the structure of a known active molecule (like a sulfonamide inhibitor) as a template to find other compounds in a database with similar shapes and chemical features. utrgv.edumdpi.com

These screening campaigns often apply filters, such as Lipinski's rule of five, to select for compounds with drug-like properties. utrgv.eduutrgv.edu Virtual screening has been successfully used to identify novel sulfonamide analogues as potential inhibitors for targets like carbonic anhydrase, demonstrating its utility in discovering new active compounds. utrgv.edumdpi.com

Pharmacophore Modeling and Design

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used for virtual screening or to guide the design of new molecules that possess these essential features. dovepress.com

A pharmacophore model for a this compound-based inhibitor could be developed from:

Ligand-Based Methods: Aligning a set of known active sulfonamide inhibitors to identify common chemical features.

Structure-Based Methods: Analyzing the active site of the target protein (e.g., carbonic anhydrase) to identify the key interaction points. dovepress.com

The resulting model serves as a 3D query to search for new molecular scaffolds that match the required spatial arrangement of features. This approach is valuable for identifying structurally novel compounds that retain the necessary interactions for biological activity. dovepress.com

In Silico Assessment of ADMET Properties (Excluding Specific Values)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools allow for an early assessment of these properties, helping to identify potential liabilities and filter out compounds that are unlikely to succeed in later stages of development. frontiersin.org

For compounds related to this compound, computational models can predict a range of ADMET characteristics:

Absorption: Parameters like intestinal absorption and cell permeability (e.g., Caco-2) are predicted to estimate how well the compound might be absorbed into the bloodstream. frontiersin.org

Distribution: Predictions can be made about the compound's ability to cross barriers like the blood-brain barrier and its affinity for plasma proteins.

Metabolism: Models can predict whether a compound is likely to be a substrate or inhibitor of key drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. mdpi.com

Excretion: The likely route and rate of elimination from the body can be estimated.

Toxicity: Potential toxicities, such as mutagenicity or cardiotoxicity, can be flagged by computational alerts. frontiersin.org

These in silico predictions provide a valuable, albeit preliminary, profile of a compound's drug-likeness and potential safety, guiding the selection of candidates for further preclinical testing. mdpi.comnih.gov

Future Directions and Translational Prospects for 4 Chlorothiazole 2 Sulfonamide Derivatives

Designing and Synthesizing Advanced Analogs for Superior Potency and Selectivity

The future development of 4-chlorothiazole-2-sulfonamide derivatives hinges on the rational design and synthesis of advanced analogs with enhanced potency and selectivity for their biological targets. A key strategy involves the strategic modification of the core structure to optimize interactions with the target protein.

One successful approach has been the alkylation of the sulfonamide nitrogen, a modification known to enhance the potency and bioavailability of sulfonamide-based drugs. By introducing various alkyl or substituted alkyl groups at this position, researchers can fine-tune the electronic and steric properties of the molecule, leading to improved target engagement.

Furthermore, structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that govern the biological activity of these compounds. For instance, the nature and position of substituents on the thiazole (B1198619) ring and any appended aromatic moieties can significantly impact both potency and selectivity. The unsubstituted sulfonamide group often acts as a critical "anchor," binding to the active site of target enzymes, while the rest of the molecule dictates the affinity and specificity for different isoforms.

Systematic exploration of the chemical space around the this compound core, guided by SAR data, will continue to be a fruitful avenue for discovering next-generation inhibitors with superior therapeutic profiles.

Uncovering Novel Therapeutic Indications and Molecular Targets

While initial research has often focused on established targets for sulfonamides, such as carbonic anhydrases, the structural versatility of this compound derivatives opens up possibilities for targeting a wider range of biomolecules and, consequently, treating a broader array of diseases.

Anticancer Applications: A significant area of exploration is the development of these derivatives as anticancer agents. The antitumor activity of sulfonamides can be attributed to several mechanisms, including the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors, induction of cell cycle arrest, and disruption of microtubule assembly. Research into novel thiazole-sulfonamide hybrids has shown promising results, with some compounds exhibiting potent cytotoxic activity against various cancer cell lines.

Enzyme Inhibition: Beyond carbonic anhydrases, these derivatives have the potential to inhibit other key enzymes implicated in disease. For example, some 2-aminothiazole (B372263) sulfonamides have demonstrated inhibitory effects against α-glucosidase and α-amylase, suggesting a potential role in the management of diabetes. Furthermore, the 2-aminothiazole scaffold has been identified as a template for the development of potent kinase inhibitors, a critical class of drugs in oncology and immunology.

Other Therapeutic Areas: The diverse biological activities of sulfonamides, including antibacterial, hypoglycemic, and diuretic effects, suggest that this compound derivatives could be developed for a variety of other therapeutic indications. Exploring the activity of these compounds against a panel of different molecular targets will be crucial in identifying novel therapeutic opportunities.

Harnessing Artificial Intelligence and Machine Learning in Drug Design

The integration of advanced artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. These computational tools can significantly accelerate the drug development process by predicting the biological activity and pharmacokinetic properties of virtual compounds before their synthesis.

Quantitative structure-activity relationship (QSAR) modeling is a powerful application of ML in this context. By analyzing the relationship between the chemical structures of a series of compounds and their measured biological activities, QSAR models can identify the key molecular descriptors that influence potency and selectivity. These models can then be used to predict the activity of newly designed analogs, allowing researchers to prioritize the synthesis of the most promising candidates.

Paving the Way for Preclinical and Clinical Translation

The ultimate goal of developing novel this compound derivatives is their successful translation into clinically effective therapies. This journey involves rigorous preclinical and clinical evaluation to establish the safety and efficacy of promising compounds.

A noteworthy example of a sulfonamide-based drug that has progressed to clinical trials is SLC-0111, a ureido-substituted sulfonamide that has entered Phase Ib/II clinical trials for the treatment of metastatic pancreatic cancer. nih.gov This demonstrates the clinical potential of this class of compounds. For novel this compound derivatives that demonstrate a promising preclinical profile, the next step is to navigate the regulatory process to initiate clinical trials in humans. These trials are conducted in multiple phases to systematically evaluate the safety, dosage, and efficacy of the new drug in patient populations.

The future of this compound derivatives in medicine is bright, with ongoing research poised to deliver novel and effective treatments for a range of diseases. Through a combination of rational drug design, exploration of new therapeutic targets, the application of advanced computational methods, and a clear path to clinical translation, this versatile chemical scaffold holds the promise of contributing significantly to the therapeutic landscape.

Q & A

Q. What are the established synthetic pathways for 4-Chlorothiazole-2-sulfonamide, and what key reaction steps are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Electrophilic Aromatic Substitution : Introduction of chlorine or other substituents to the thiazole ring under controlled conditions (e.g., using chlorinating agents like Cl2 or SO2Cl2 in polar solvents) .

Sulfonamide Formation : Reaction of the chlorinated thiazole intermediate with sulfonic acid derivatives (e.g., sulfonyl chlorides) in the presence of a base (e.g., pyridine) to form the sulfonamide moiety .

Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensure high purity (>95%) .

Q. Which spectroscopic and chromatographic methods confirm the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and bond connectivity (e.g., characteristic peaks for thiazole protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 273.96 for C3H2ClN3O2S2) .

- Infrared (IR) Spectroscopy : Bands for sulfonamide S=O stretching (~1350–1150 cm<sup>−1</sup>) and C-Cl bonds (~600 cm<sup>−1</sup>) .

Q. What are the critical physicochemical properties of this compound?

- Key Properties :

Q. How is this compound utilized in pharmacological research?

- Methodological Answer : It serves as a scaffold in drug discovery for:

- Enzyme Inhibition : Testing against carbonic anhydrases or kinases via competitive binding assays .

- Antimicrobial Activity : Screening against bacterial/fungal strains (e.g., MIC assays in Mueller-Hinton broth) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity during synthesis?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., FeCl3) to enhance electrophilic substitution efficiency .

- Solvent Optimization : Replace dichloromethane with acetonitrile to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) while maintaining >80% yield .

Q. What strategies resolve spectral data contradictions (e.g., unexpected <sup>1</sup>H NMR peaks)?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted sulfonyl chloride).

- Isomer Differentiation : Employ 2D NMR (COSY, HSQC) to distinguish regioisomers .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with methyl, nitro, or trifluoromethyl groups at the 4-position of the thiazole ring .

- Biological Testing : Use dose-response curves (IC50 values) to correlate substituent effects with activity .

- Molecular Docking : Predict binding modes in target proteins (e.g., PDB: 6CC for carbonic anhydrase) .

Q. How can the electronic properties of this compound be tailored for material science applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.